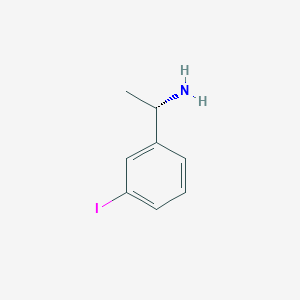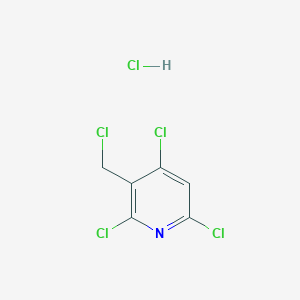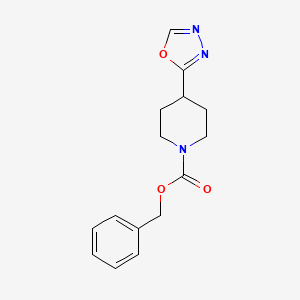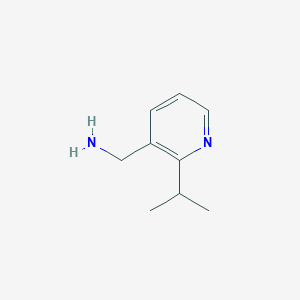
(2-Isopropylpyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropylpyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an isopropyl group attached to the second position of the pyridine ring and a methanamine group attached to the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylpyridin-3-yl)methanamine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-isopropylpyridine with formaldehyde and ammonia, which results in the formation of the desired methanamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isopropylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hypervalent iodine compounds (e.g., PhI(OAc)2) and TEMPO are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Isopropylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (2-Isopropylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-4-methylpyridin-3-amine: Similar in structure but with a methyl group at the fourth position.
Pyridin-3-ylmethanamine: Lacks the isopropyl group, making it less hydrophobic.
2-(Pyridin-3-yl)-1H-benzo[d]imidazole: Contains a benzimidazole ring fused to the pyridine ring.
Uniqueness
(2-Isopropylpyridin-3-yl)methanamine is unique due to the presence of both the isopropyl and methanamine groups, which confer distinct chemical and biological properties. The isopropyl group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic pockets in proteins and other biomolecules. The methanamine group allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(2-propan-2-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)9-8(6-10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3 |
Clé InChI |
GUXPDLIBBXZSEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



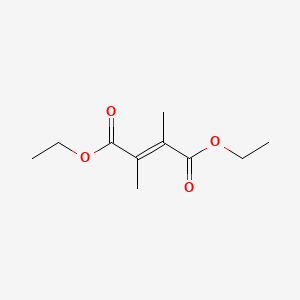
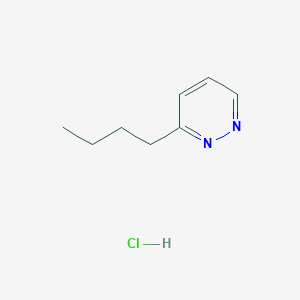
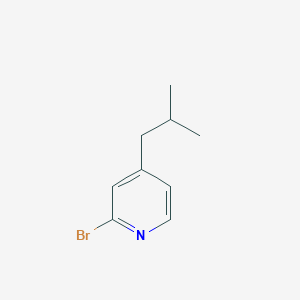
![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
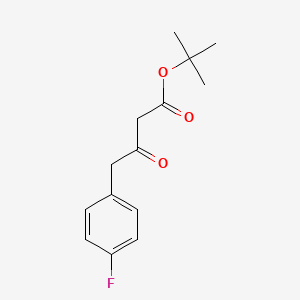
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
![6-Chloro-1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15330212.png)
